molecular formula C20H14N2O3S B5481115 (E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B5481115
M. Wt: 362.4 g/mol
InChI Key: VJFIBJUBLYHCFD-OVCLIPMQSA-N
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Description

(E)-2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzodioxole and methoxyphenyl groups via substitution reactions. The final step often involves the formation of the enenitrile group through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as electron-beam physical vapor deposition (EBPVD) can be employed to deposit thin films of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, and catalysts for facilitating substitution and condensation reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which (E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be linked to the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile is unique due to its combination of a benzodioxole ring, a thiazole ring, and a methoxyphenyl group, which confer distinct chemical and biological properties not found in simpler compounds like dichloroanilines or caffeine.

Properties

IUPAC Name

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c1-23-16-5-2-13(3-6-16)8-15(10-21)20-22-17(11-26-20)14-4-7-18-19(9-14)25-12-24-18/h2-9,11H,12H2,1H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFIBJUBLYHCFD-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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